molecular formula C19H21N3O5S B2832928 2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034441-26-2

2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2832928
CAS No.: 2034441-26-2
M. Wt: 403.45
InChI Key: FHDZSDGDNNVORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical, 2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide (CAS 2034441-26-2), is a high-purity small molecule developed for research applications. It belongs to a class of compounds known as 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs), which have been identified as novel inhibitors of Sphingomyelin Synthase 1 (SMS1) . SMS1 has been validated as a promising drug target for the treatment of atherosclerosis, making this compound a valuable tool for investigating lipid metabolism and related disease pathways . The structure of the compound features a 1-methyl-1H-indol-5-yl group, a motif common in many biologically active compounds, linked to a phenoxyacetamide sulfonamide core . Researchers can leverage this inhibitor to explore the role of SMS1 in cellular processes and its potential in therapeutic development. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-28(25,26)16-5-3-15(4-6-16)27-12-19(20)24/h2-10,18,21,23H,11-12H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZSDGDNNVORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that incorporates an indole moiety, a sulfonamide functional group, and a phenoxyacetic acid derivative. This combination of structural features suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O4SC_{17}H_{22}N_4O_4S, and it possesses a molecular weight of approximately 378.45 g/mol. The presence of the indole structure is significant as indoles are known for their roles in various biological processes, including modulation of neurotransmitter systems and anti-cancer activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Similar compounds with indole and sulfonamide structures have demonstrated significant antitumor effects. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization.
  • Serotonin Receptor Modulation : The indole moiety may allow for interaction with serotonin receptors, particularly the 5-HT1D subtype, which is implicated in mood regulation and anxiety responses. Compounds structurally related to this one have been shown to act as receptor agonists.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties. The incorporation of the sulfonamide group suggests potential efficacy against various bacterial strains, similar to established sulfonamide antibiotics like sulfamethoxazole.

The biological activity is believed to stem from several mechanisms:

  • Receptor Binding : The compound likely binds to specific receptors (e.g., serotonin receptors), leading to modulation of neurotransmitter release and subsequent physiological effects.
  • Cell Cycle Regulation : Indole derivatives often influence cell cycle pathways, potentially leading to reduced proliferation rates in cancerous cells.
  • Apoptosis Induction : Evidence suggests that similar compounds can trigger apoptotic pathways, contributing to their antitumor efficacy.

Research Findings

A review of literature reveals various studies focusing on the biological activity of related compounds:

StudyFindings
Investigated the antitumor effects of indole derivatives, highlighting their ability to induce apoptosis in cancer cells.
Explored the receptor agonist properties of similar compounds targeting serotonin receptors, linking them to mood regulation.
Discussed the antibacterial activity associated with sulfonamide groups, emphasizing their clinical relevance.

Case Studies

  • Indole Derivatives in Cancer Treatment : A study demonstrated that an indole-based compound significantly increased the lifespan of mice with induced leukemia, showcasing its potential as an antitumor agent .
  • Serotonin Modulation : Another investigation found that a structurally similar compound effectively reduced anxiety-like behaviors in animal models by acting on serotonin pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Containing Acetamide Derivatives

  • Compound 37 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Structural Similarities: Shares an indole core and acetamide linkage. Key Differences: Substituted with a 4-chlorobenzoyl group and fluorophenylsulfonamide, which may enhance COX-2 selectivity compared to the target compound’s 1-methylindol-5-yl and hydroxyethyl groups.
  • Compound 1 (): (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Structural Similarities: Contains an indole-derived hydroxy-oxo moiety and acetamide. Activity: No cytotoxicity against SMMC-7721 or HeLa cells .

Sulfamoyl/Sulfonamide-Based Analogues

  • Compound 2b (): Betaxolol–ADTOH hybrid Structural Similarities: Phenoxy acetamide backbone with a sulfamoyl group. Key Differences: Incorporates a cyclopropylmethoxyethyl chain and thioxo-dithiolane ring instead of an indole group. Synthesis Yield: 37.5%, indicating moderate synthetic efficiency .
  • Compound 3ag (): N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide Structural Similarities: Sulfonyl-phenoxy acetamide framework. Key Differences: Benzimi-dazole core and trifluoroethoxy-pyridyl substitution, which may improve metabolic stability compared to the target’s indole group. Synthesis Yield: 79%, suggesting robust synthetic routes for sulfonamide-acetamides .

Metabolic Stability and Pharmacokinetic Comparisons

  • Phenethyl Amide 1 () : A COX-2 selective indomethacin analog.
    • Metabolism : Rapid degradation in microsomes due to P4503A4/2D6-mediated oxidation. Modifications (e.g., fluorophenyl or pyridinyl groups) shifted metabolism to O-demethylation, improving stability.
    • Relevance : The target compound’s hydroxyethyl group may similarly influence metabolic pathways, though its specific stability data are unavailable .

Q & A

Q. What are the recommended synthesis routes for 2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfamoylation of phenoxy intermediates and coupling with indole derivatives. Key steps:
  • Sulfamoyl linkage formation : Use sulfonyl chlorides under anhydrous conditions with bases like triethylamine to minimize hydrolysis .
  • Indole functionalization : Protect the indole nitrogen (e.g., with methyl groups) to prevent side reactions during coupling .
  • Optimization : Control temperature (0–25°C for sensitive steps) and solvent choice (e.g., DMF for polar intermediates, toluene for reflux conditions) .
  • Yield improvement : Employ column chromatography or recrystallization for purification, and monitor reactions via TLC or HPLC .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., unreacted starting materials) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Validate empirical formula accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on structurally related compounds:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosol formation is possible .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfamoyl or indole-related vapors .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer models, given its structural similarity to Bcl-2/Mcl-1 inhibitors?

  • Methodological Answer :
  • In vitro assays : Use fluorescence polarization assays to measure binding affinity to Bcl-2/Mcl-1 proteins, comparing to known inhibitors like ABT-199 .
  • Cellular apoptosis assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .
  • Structural analogs : Synthesize derivatives with modified indole or phenoxy groups to study SAR (e.g., fluorinated substituents for enhanced binding) .

Q. What strategies resolve contradictions in biological activity data between similar acetamide derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare published IC50_{50} values for analogs (e.g., 10j–10m in ) and identify variables (e.g., cell line specificity, assay protocols) .
  • Standardization : Re-test compounds under uniform conditions (e.g., same cell passage number, incubation time) .
  • Computational modeling : Perform molecular docking to predict binding modes and explain potency differences .

Q. How can researchers design experiments to explore off-target effects or synergistic drug combinations?

  • Methodological Answer :
  • Proteomic profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify unintended protein targets .
  • Synergy screens : Test combinations with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis to calculate combination indices .
  • In vivo models : Evaluate toxicity and efficacy in xenograft mice, monitoring liver/kidney function and tumor volume .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, analyzing degradation products via LC-MS .
  • Metabolite identification : Use hepatic microsomes to identify phase I/II metabolites and assess metabolic liability .
  • Crystallography : Solve the crystal structure to identify hydrolytically sensitive bonds (e.g., sulfamoyl group) .

Future Directions & Methodological Gaps

Q. What unresolved challenges exist in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Asymmetric synthesis : Develop chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol at the hydroxyethyl group .
  • Continuous flow systems : Optimize residence times and reagent stoichiometry to improve reproducibility .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use software like SwissADME to forecast solubility, BBB permeability, and CYP450 interactions .
  • Quantum mechanics (QM) : Calculate electron density maps to guide modifications (e.g., adding electron-withdrawing groups to reduce metabolic oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.